molecular formula C13H16ClN7O4 B10947025 3-(4-chloro-1H-pyrazol-1-yl)-N'-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]propanehydrazide

3-(4-chloro-1H-pyrazol-1-yl)-N'-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]propanehydrazide

Cat. No.: B10947025
M. Wt: 369.76 g/mol
InChI Key: VCYGSIUHRFCNQD-UHFFFAOYSA-N
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Description

N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazine-coupled pyrazole derivatives. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE involves multiple steps. The starting materials typically include 4-chloro-1H-pyrazole and 3,5-dimethyl-4-nitro-1H-pyrazole. These compounds undergo a series of reactions, including acylation and hydrazide formation, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which may have different pharmacological properties .

Scientific Research Applications

N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antileishmanial and antimalarial activities.

    Medicine: Investigated for its potential as a therapeutic agent against tropical diseases.

Mechanism of Action

The mechanism of action of N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase in Plasmodium species, which is crucial for DNA synthesis and cell replication . This inhibition leads to the suppression of parasite growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of both nitro and chloro groups, along with the hydrazide linkage, makes it a versatile compound for various applications .

Properties

Molecular Formula

C13H16ClN7O4

Molecular Weight

369.76 g/mol

IUPAC Name

3-(4-chloropyrazol-1-yl)-N'-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]propanehydrazide

InChI

InChI=1S/C13H16ClN7O4/c1-8-13(21(24)25)9(2)20(18-8)7-12(23)17-16-11(22)3-4-19-6-10(14)5-15-19/h5-6H,3-4,7H2,1-2H3,(H,16,22)(H,17,23)

InChI Key

VCYGSIUHRFCNQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NNC(=O)CCN2C=C(C=N2)Cl)C)[N+](=O)[O-]

Origin of Product

United States

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